molecular formula C16H15BrO B3027923 4-Bromo-6-(tert-butyl)dibenzo[b,d]furan CAS No. 1438391-33-3

4-Bromo-6-(tert-butyl)dibenzo[b,d]furan

Cat. No. B3027923
CAS RN: 1438391-33-3
M. Wt: 303.19
InChI Key: RGBGTPGFTMYLTA-UHFFFAOYSA-N
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Description

4-Bromo-6-(tert-butyl)dibenzo[b,d]furan is a chemical compound with the CAS Number: 1438391-33-3 . It has a molecular weight of 303.2 and its IUPAC name is 4-bromo-6-(tert-butyl)dibenzo[b,d]furan .


Molecular Structure Analysis

The molecular structure of 4-Bromo-6-(tert-butyl)dibenzo[b,d]furan contains a total of 35 bonds; 20 non-H bonds, 15 multiple bonds, 1 rotatable bond, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, and 1 Furane .


Physical And Chemical Properties Analysis

4-Bromo-6-(tert-butyl)dibenzo[b,d]furan is a solid at room temperature .

Safety and Hazards

The safety information for 4-Bromo-6-(tert-butyl)dibenzo[b,d]furan includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is on the skin or in the eyes .

Future Directions

While specific future directions for 4-Bromo-6-(tert-butyl)dibenzo[b,d]furan are not mentioned in the literature, dibenzo[b,d]furan and its derivatives have been used in the development of novel materials for organic light-emitting diodes . This suggests potential applications in the field of optoelectronics.

properties

IUPAC Name

4-bromo-6-tert-butyldibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-16(2,3)12-8-4-6-10-11-7-5-9-13(17)15(11)18-14(10)12/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBGTPGFTMYLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC2=C1OC3=C2C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701273245
Record name 4-Bromo-6-(1,1-dimethylethyl)dibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-(tert-butyl)dibenzo[b,d]furan

CAS RN

1438391-33-3
Record name 4-Bromo-6-(1,1-dimethylethyl)dibenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1438391-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-(1,1-dimethylethyl)dibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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